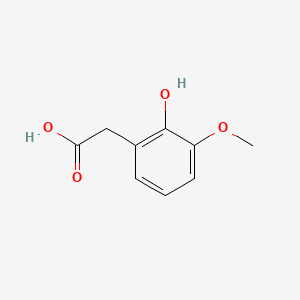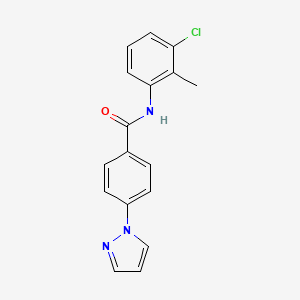![molecular formula C21H29N5O3S B13372277 3-(Piperidin-1-ylmethyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372277.png)
3-(Piperidin-1-ylmethyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Piperidin-1-ylmethyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a piperidine ring, a triethoxyphenyl group, and a triazolothiadiazole core, which contribute to its unique chemical properties and reactivity.
準備方法
The synthesis of 3-(Piperidin-1-ylmethyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves a multi-step process. One common method includes the reaction of 3,4,5-triethoxybenzaldehyde with piperidine to form an intermediate Schiff base. This intermediate is then reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. Cyclization of this thiosemicarbazone with an appropriate reagent, such as phosphorus oxychloride, leads to the formation of the triazolothiadiazole ring system .
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the scalability and efficiency of the production process .
化学反応の分析
3-(Piperidin-1-ylmethyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the phenyl group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
3-(Piperidin-1-ylmethyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a lead molecule for the development of new drugs.
Biological Studies: Researchers use this compound to study its effects on different biological systems.
Industrial Applications: The compound’s chemical stability and reactivity make it useful in the synthesis of other complex molecules.
作用機序
The mechanism of action of 3-(Piperidin-1-ylmethyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .
類似化合物との比較
3-(Piperidin-1-ylmethyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
3-(Piperidin-1-ylmethyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: This compound lacks the triethoxy groups on the phenyl ring, which may affect its chemical reactivity and biological activity.
3-(Morpholin-4-ylmethyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: The piperidine ring is replaced with a morpholine ring, potentially altering its interaction with biological targets and its overall pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
特性
分子式 |
C21H29N5O3S |
|---|---|
分子量 |
431.6 g/mol |
IUPAC名 |
3-(piperidin-1-ylmethyl)-6-(3,4,5-triethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C21H29N5O3S/c1-4-27-16-12-15(13-17(28-5-2)19(16)29-6-3)20-24-26-18(22-23-21(26)30-20)14-25-10-8-7-9-11-25/h12-13H,4-11,14H2,1-3H3 |
InChIキー |
LOOBLTBASPJVBY-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN3C(=NN=C3S2)CN4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-6-methyl-4-pyrimidinol](/img/structure/B13372197.png)
![N-(sec-butyl)-2-chloro-5-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B13372220.png)

![3-[(1-Adamantylsulfanyl)methyl]-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372234.png)
![14-methoxy-6-(2-methylphenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B13372237.png)
![1-[4-(difluoromethoxy)phenyl]-N-mesityl-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13372239.png)
![2-cyclohexyl-6,7-difluoro-2,3-dihydro-1H-pyrrolo[3,4-b]quinoxalin-1-one](/img/structure/B13372244.png)
![3-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)amino]propanenitrile](/img/structure/B13372249.png)

![(3-Bromophenyl)[(3-methoxypropyl)amino]acetonitrile](/img/structure/B13372264.png)

![Ethyl 4-[2-hydroxy-3-(1-piperidinyl)propoxy]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B13372275.png)

![3-chloro-N-(3-{[2-(4-isopropylbenzylidene)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B13372284.png)
